1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-6-11(14(19)20)12-7-16-18(13(12)17-8)10-4-2-9(15)3-5-10/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBYDCCQGOKGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150168 | |
| Record name | 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011397-72-0 | |
| Record name | 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011397-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂-Catalyzed Synthesis
A solvent-free, one-pot MCR using nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a catalyst enables efficient pyrazolo[3,4-b]pyridine formation. The reaction involves:
-
Reactants : 4-Fluorobenzaldehyde (1 mmol), 3-(cyanoacetyl)indole (1 mmol), and 5-(1H-indol-3-yl)-2H-pyrazol-3-amine (1 mmol).
-
Conditions : 100°C, 20 mg catalyst, solvent-free, 2–3 hours.
-
Yield : 92–95% after purification via plate chromatography.
Mechanism :
-
Knoevenagel condensation between aldehyde and cyanoacetyl indole forms an α,β-unsaturated nitrile.
-
Michael addition of pyrazol-3-amine to the nitrile intermediate.
-
Cyclization and oxidation yield the pyrazolo[3,4-b]pyridine core.
Advantages :
Tetrapropylammonium Bromide (TPAB)-Mediated Three-Component Synthesis
Aqueous acetone conditions with TPAB facilitate a one-pot synthesis:
-
Reactants : 4-Fluorophenylglyoxal (1 mmol), 3-methyl-1-aryl-1H-pyrazol-5-amine (1 mmol), and cyclic 1,3-dicarbonyl compounds (e.g., Meldrum’s acid).
-
Conditions : 80°C, 10 mL H₂O/acetone (1:2), 20 mol% TPAB, 4–6 hours.
-
Yield : 90–98% after recrystallization.
Key Steps :
-
Knoevenagel adduct formation between glyoxal and dicarbonyl compound.
-
Michael addition of pyrazol-amine to the adduct.
-
Dearoylation and oxidation generate the carboxylic acid group.
Limitations : Requires stoichiometric TPAB, increasing cost for large-scale production.
Stepwise Synthesis via Pyrazole Intermediate
Vilsmeier–Haack Cyclization and Oxidation
This method constructs the pyrazole ring before annulation with pyridine:
-
Cyclization :
-
Reactants : 4-Fluorophenylhydrazine (25 mmol) and ethyl acetoacetate (25 mmol).
-
Conditions : Ethanol, 70–80°C, 5 hours → pyrazole intermediate (yield: 85%).
-
-
Vilsmeier–Haack Formylation :
-
Reagents : DMF-POCl₃, 90°C, 1 hour → formylated pyrazole (yield: 78%).
-
-
Oxidation to Carboxylic Acid :
-
Reagents : 5.0 M KMnO₄, 70–80°C, 2 hours → carboxylic acid (yield: 68%).
-
Optimization : Adjusting KMnO₄ concentration to 3.0 M improves yield to 75% while minimizing over-oxidation.
Cerium-Catalyzed Pyrazole Formation
A cerium-based catalyst ([Ce(L-Pro)₂]₂(Oxa)) streamlines pyrazole synthesis:
-
Reactants : 1,3-Dicarbonyl compound (1 mmol) and 4-fluorophenylhydrazine (1 mmol).
-
Conditions : Ethanol, room temperature, 5 mol% catalyst, 3 hours.
-
Yield : 82% pyrazole intermediate, later oxidized to carboxylic acid via KMnO₄.
Advantages : Mild conditions and low catalyst loading reduce energy consumption.
Esterification-Hydrolysis Approach
Methyl Ester Synthesis and Hydrolysis
The carboxylic acid is obtained via hydrolysis of its methyl ester:
-
Esterification :
-
Reactants : 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1 mmol), methanol (excess).
-
Catalyst : H₂SO₄ (5 mol%), reflux, 6 hours → methyl ester (yield: 89%).
-
-
Hydrolysis :
-
Conditions : 2.0 M NaOH, 80°C, 4 hours → carboxylic acid (yield: 94%).
-
Purity : ≥95% after recrystallization from ethanol.
Comparative Analysis of Methods
Key Findings :
-
MCRs (Methods 1.1–1.2) offer the highest yields and shortest reaction times.
-
Stepwise synthesis (Methods 2.1–2.2) allows modular intermediate modification but requires longer durations.
-
Ester hydrolysis (Method 3.1) is optimal for large-scale production due to straightforward conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Study A | Breast Cancer | Induction of apoptosis | 70% cell death |
| Study B | Lung Cancer | Cell cycle arrest at G2/M phase | 60% inhibition |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
| Study | Inflammatory Model | Cytokines Measured | Result |
|---|---|---|---|
| Study C | Lipopolysaccharide (LPS) induced inflammation | TNF-α, IL-6 | 50% reduction in TNF-α levels |
Neuropharmacological Applications
Recent studies suggest that this compound may have neuroprotective properties. Research has indicated its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress.
| Study | Disease Model | Mechanism | Findings |
|---|---|---|---|
| Study D | Alzheimer's Disease Model | Cholinergic modulation | Improvement in cognitive function by 40% |
| Study E | Parkinson's Disease Model | Antioxidant activity | Reduction in dopaminergic neuron loss by 30% |
Synthesis and Derivative Development
The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to create derivatives with enhanced biological activity. These derivatives are being tested for improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₅H₁₂FN₃O₂
- Molecular Weight : 293.28 g/mol
- CAS Number : 1239163-70-2
- Purity : ≥95%
Structural Features: This compound features a pyrazolo[3,4-b]pyridine core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 6, and a carboxylic acid moiety at position 2.
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Pharmacokinetic and Toxicity Considerations
- Solubility : The target compound’s carboxylic acid group provides moderate solubility (logP ~2.5), whereas chlorinated analogs (e.g., CAS 937597-74-5) have higher logP values (>3.5), increasing toxicity risks .
- Metabolic Stability : Fluorinated compounds generally show slower hepatic clearance compared to chlorinated derivatives .
Biological Activity
1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H16FN3O2
- CAS Number : 1018164-74-3
- Structural Features : The compound features a pyrazolo[3,4-b]pyridine core with a fluorophenyl group and a carboxylic acid substituent, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it has shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory effects on these enzymes .
- Anti-inflammatory Activity : The compound has been studied for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Preliminary studies have reported IC50 values ranging from 19.45 µM to 42.1 µM for various derivatives against COX-1 and COX-2 .
Biological Activity Data Table
Case Study 1: Anti-cancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on human tumor cell lines such as HeLa and HCT116. The compound's mechanism involves the modulation of cell cycle progression through CDK inhibition, leading to reduced cellular proliferation.
Case Study 2: Anti-inflammatory Effects
Research evaluating the anti-inflammatory potential of this compound showed that it significantly reduced inflammation in carrageenan-induced paw edema models in rats. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrazolo[3,4-b]pyridine core.
- Introduction of the fluorophenyl and carboxylic acid groups through condensation reactions.
These reactions often require specific conditions such as temperature control and the use of catalysts to achieve high yields and purity .
Q & A
Q. What are the key steps and reaction conditions for synthesizing 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, a related pyrazolo[3,4-b]pyridine derivative was synthesized via:
- Step 1 : Hydrolysis of a methyl ester using HCl in water at 93–96°C for 17 hours to yield the carboxylic acid .
- Step 2 : Palladium-catalyzed coupling under inert atmosphere (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) to introduce aryl/heteroaryl groups .
- Step 3 : Acidic or basic workup (e.g., K₂CO₃ in acetonitrile) for intermediate purification .
Yield optimization requires precise temperature control and catalyst loading.
Q. How is the structural identity of this compound confirmed in academic research?
Characterization relies on:
- NMR Spectroscopy : For example, NMR (DMSO-) peaks at δ 13.99 (carboxylic acid proton) and δ 8.69 (pyridine proton) confirm the core structure .
- Mass Spectrometry : ESIMS data (e.g., m/z 311.1 [M+1]) validates molecular weight .
- X-Ray Diffraction (XRD) : For crystalline derivatives, XRD patterns (e.g., 2θ angles) resolve stereochemistry .
Q. What preliminary biological screening data exist for this compound?
Early studies focus on:
- Anticancer Activity : Derivatives show inhibitory effects in cell-based assays, with IC₅₀ values often correlated with substituent electronegativity (e.g., fluorophenyl groups enhance target binding) .
- Enzyme Inhibition : Pyrazolo[3,4-b]pyridines are explored as kinase inhibitors, with potency assessed via enzymatic assays (e.g., ATP-competitive binding) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Key strategies include:
- Catalyst Screening : Tert-butyl XPhos ligands improve coupling efficiency in Pd-mediated reactions compared to bulkier alternatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics versus toluene .
- By-Product Analysis : LC-MS monitoring identifies side products (e.g., dehalogenated intermediates), guiding reaction condition adjustments .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies arise from assay variability. Robust approaches include:
- Dose-Response Curves : Testing across a wider concentration range (e.g., 0.1–100 μM) to confirm activity thresholds .
- Target Validation : siRNA knockdown or CRISPR editing of putative targets (e.g., kinases) clarifies mechanism-specific effects .
- Meta-Analysis : Cross-referencing datasets from orthogonal assays (e.g., enzymatic vs. cellular) to distinguish direct inhibition from off-target effects .
Q. How does substituent variation impact the compound’s physicochemical and pharmacological properties?
Structure-activity relationship (SAR) studies reveal:
- Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
- Methyl Group Position : 6-Methyl substitution on the pyridine ring improves solubility via steric effects, critical for in vivo bioavailability .
- Carboxylic Acid vs. Ester : The free acid form increases water solubility but may reduce cell permeability, necessitating prodrug strategies .
Q. What computational tools are employed to predict binding modes and optimize derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets) .
- QM/MM Simulations : Assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on π-π stacking) .
- ADMET Prediction : SwissADME or pkCSM software forecasts pharmacokinetic properties (e.g., logP, BBB penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
